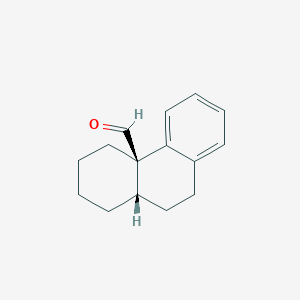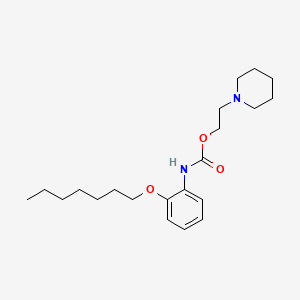
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester typically involves the reaction of 2-(heptyloxy)phenol with 2-(1-piperidinyl)ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This would likely involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
化学反応の分析
Types of Reactions
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the ester and amine groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted carbamate esters and amines.
科学的研究の応用
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester has several scientific research applications:
作用機序
The mechanism of action of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester involves its interaction with lipid bilayers. It exerts a biphasic effect on the fluidity of phosphatidylcholine bilayers, initially increasing fluidity at lower concentrations and decreasing it at higher concentrations. This effect is likely due to the compound’s ability to intercalate into the lipid bilayer and alter its packing density .
類似化合物との比較
Similar Compounds
Carbisocaine: Another local anesthetic with a similar structure but different alkyl chain length.
Propyloxyphenyl carbamate: A shorter-chain homolog with different effects on lipid bilayers.
Uniqueness
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester is unique due to its specific alkyl chain length, which influences its interaction with lipid bilayers and its biphasic effect on membrane fluidity. This makes it a valuable compound for studying the structure-activity relationships of local anesthetics .
特性
CAS番号 |
76629-85-1 |
|---|---|
分子式 |
C21H34N2O3 |
分子量 |
362.5 g/mol |
IUPAC名 |
2-piperidin-1-ylethyl N-(2-heptoxyphenyl)carbamate |
InChI |
InChI=1S/C21H34N2O3/c1-2-3-4-5-11-17-25-20-13-8-7-12-19(20)22-21(24)26-18-16-23-14-9-6-10-15-23/h7-8,12-13H,2-6,9-11,14-18H2,1H3,(H,22,24) |
InChIキー |
VQRKVYYIQBNKGQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCCCC2 |
関連するCAS |
55792-21-7 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


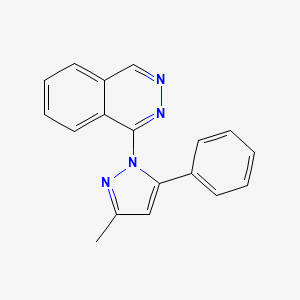


![Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B14443905.png)
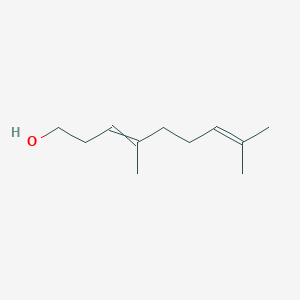
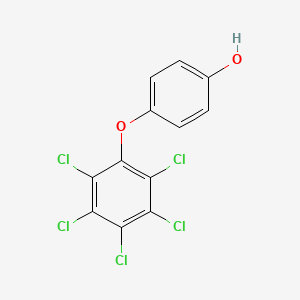
![Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride](/img/structure/B14443927.png)
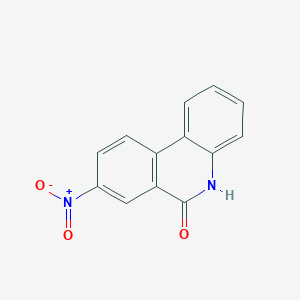
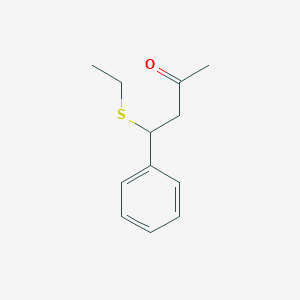

![8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene](/img/structure/B14443977.png)
![3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14443985.png)

